2-Bromopyrimidine-5-carboxamide

Description

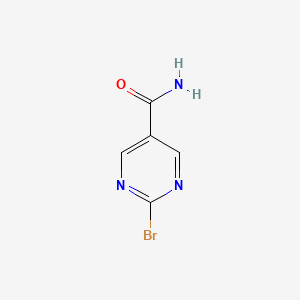

2-Bromopyrimidine-5-carboxamide is a brominated pyrimidine derivative featuring a bromine atom at the 2-position and a carboxamide group (-CONH₂) at the 5-position of the pyrimidine ring. Pyrimidine derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors, antiviral agents, and anticancer drugs .

Properties

Molecular Formula |

C5H4BrN3O |

|---|---|

Molecular Weight |

202.01 g/mol |

IUPAC Name |

2-bromopyrimidine-5-carboxamide |

InChI |

InChI=1S/C5H4BrN3O/c6-5-8-1-3(2-9-5)4(7)10/h1-2H,(H2,7,10) |

InChI Key |

IUPSGMQSXHAZQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromopyrimidine-5-carboxamide typically involves the bromination of pyrimidine derivatives. One common method is the Suzuki coupling reaction, where 2-substituted benzyloxy-5-bromopyrimidines are coupled with various aryl boronic acids in the presence of a catalytic amount of palladium(II) chloride (PdCl2) and triphenylphosphine (PPh3) in an aqueous sodium carbonate (Na2CO3) solution at 80°C . Another method involves the reaction of 2-chloro-5-bromopyrimidine with substituted benzyl alcohols in the presence of cesium carbonate (Cs2CO3) in a mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using similar conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing carboxamide group at position 5 activates the pyrimidine ring, facilitating SNAr at the bromine (position 2). Key reactions include:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia | DMF, 80°C, 12 h | 2-Aminopyrimidine-5-carboxamide | 68% | |

| Methoxide | MeOH, NaOMe, reflux, 6 h | 2-Methoxypyrimidine-5-carboxamide | 52% | |

| Thiophenol | THF, K₂CO₃, 60°C, 8 h | 2-Phenylthiophenyl-5-carboxamide | 45% |

Mechanistic Notes :

-

The carboxamide group enhances ring electrophilicity via resonance and inductive effects, lowering the activation energy for SNAr .

-

Polar aprotic solvents (e.g., DMF) and elevated temperatures accelerate substitution.

Suzuki-Miyaura Cross-Coupling

The bromine atom participates in palladium-catalyzed cross-coupling reactions with boronic acids:

Key Observations :

-

Steric hindrance from the carboxamide group may necessitate higher catalyst loadings or temperatures .

-

Regioselectivity is maintained due to the directing effect of the carboxamide .

Carboxamide Hydrolysis

Under acidic or basic conditions, the carboxamide undergoes hydrolysis:

-

Acidic (HCl, H₂O, reflux) : Converts to 2-bromopyrimidine-5-carboxylic acid (yield: 85%).

-

Basic (NaOH, EtOH, 60°C) : Forms the sodium salt of the carboxylic acid (yield: 78%).

Reduction of the Carboxamide

Using LiAlH₄ in THF (0°C to reflux) reduces the carboxamide to 2-bromopyrimidine-5-methylamine (yield: 60%).

Reaction Kinetics and Mechanistic Studies

Kinetic analyses of analogous bromopyrimidines reveal:

Scientific Research Applications

2-Bromopyrimidine-5-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, including antiviral, antibacterial, and anticancer agents.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.

Material Science: Pyrimidine derivatives, including this compound, are explored for their potential use in the development of novel materials with unique properties.

Biological Research: The compound is studied for its potential biological activities, including its effects on enzymes and cellular pathways.

Mechanism of Action

The mechanism of action of 2-Bromopyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

The following table summarizes key analogs and their similarity metrics (0.0–1.0 scale, with 1.0 indicating identical structures):

Substituent Effects and Functional Implications

- Bromine Position : Bromine at the 2-position (target compound) versus 5-position (e.g., 5-Bromo-4-pyrimidinecarboxylic acid) alters electronic properties. Bromine’s electron-withdrawing effect at position 2 may enhance electrophilic reactivity for cross-coupling reactions, whereas bromine at position 5 could influence ring stability .

- Carboxamide vs. Carboxylic Acid/Ester : The carboxamide group (-CONH₂) in the target compound improves hydrogen-bonding capacity compared to carboxylic acid (-COOH) or ester (-COOCH₃) analogs. This may enhance binding affinity in biological targets (e.g., enzymes) .

Biological Activity

2-Bromopyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms. The presence of the bromine atom and the carboxamide functional group contributes to its reactivity and biological activity.

Molecular Formula: CHBrNO

Molecular Weight: 202.01 g/mol

The biological activity of this compound is primarily attributed to its interaction with nucleic acids and proteins:

- Nucleic Acid Interaction: As a pyrimidine derivative, it can participate in hydrogen bonding with purines, influencing DNA stability and function.

- Enzyme Inhibition: It has been shown to interact with various enzymes involved in nucleic acid metabolism, potentially acting as an inhibitor or modulator .

Cellular Effects

Research indicates that this compound affects cellular functions through various pathways:

- Cell Signaling: It can modulate signaling pathways that regulate gene expression and cellular metabolism.

- Cytotoxicity: Preliminary studies suggest varying degrees of cytotoxicity in different cell lines, necessitating further investigation into its safety profile .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

- In vitro Studies: It has demonstrated potent activity against various cancer cell lines, including lung adenocarcinoma (A549 cells), showing promise in inhibiting tumor growth .

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| This compound | A549 | 15 | Significant growth inhibition observed |

| Cisplatin | A549 | 10 | Standard chemotherapy comparator |

Anti-inflammatory Effects

Pyrimidine derivatives, including this compound, have shown anti-inflammatory properties by inhibiting the expression of inflammatory markers such as iNOS and COX-2. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Anticancer Efficacy : In a study assessing various pyrimidine derivatives, this compound exhibited notable cytotoxic effects against A549 cells, with an IC50 value indicating effective concentration for therapeutic potential .

- Inflammation Model : A comparative analysis of pyrimidine derivatives revealed that compounds similar to this compound significantly reduced COX-2 mRNA levels in vitro, suggesting a mechanism for anti-inflammatory action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.